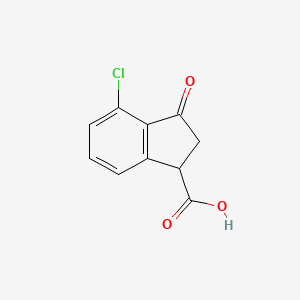

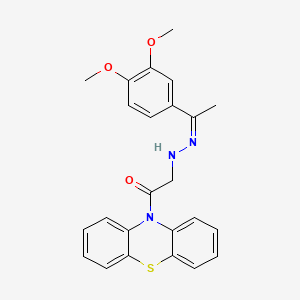

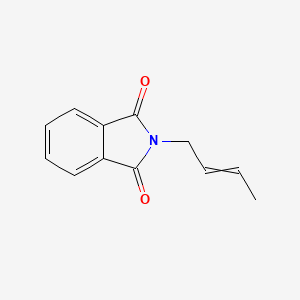

2-But-2-enylisoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-But-2-enylisoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines . One common method is the reaction of maleimides or maleic anhydride with styrenes, which forms two C–C bonds via consecutive activation of four C–H bonds . Another method involves the reaction of benzyne with N-substituted imidazoles to afford arylamines containing anthracene . The cobalt-catalyzed carbonylation of C(sp2)–H bonds with azodicarboxylate as the carbonyl source is also a documented method .

Industrial Production Methods: Industrial production of isoindole-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. For example, the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yields isoindole-1,3-dione derivatives as the major product . This method avoids the use of metals, catalysts, and bases, making it more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-But-2-enylisoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution . The compound can participate in hexadehydro-Diels–Alder domino reactions, forming multifunctionalized isoindole-1,3-diones .

Common Reagents and Conditions: Common reagents used in these reactions include tetraynes, imidazole derivatives, and oxygen . The reactions are typically carried out under mild conditions, often in the absence of metals, catalysts, and bases .

Major Products: The major products formed from these reactions are multifunctionalized tricyclic isoindole-1,3-diones, which have multiple rings and complex structures . These products have broad potential for use in chemical production and clinical medicine .

Scientific Research Applications

2-But-2-enylisoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antipsychotic agent due to its ability to modulate the dopamine receptor D3 . In medicine, it has shown potential in the treatment of Parkinson’s disease and Alzheimer’s disease by inhibiting β-amyloid protein aggregation . In industry, it is used in the production of herbicides, colorants, dyes, polymer additives, and photochromic materials .

Mechanism of Action

The mechanism of action of 2-But-2-enylisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it modulates the dopamine receptor D3, which suggests its potential application as an antipsychotic agent . Additionally, its inhibition of β-amyloid protein aggregation indicates its potential capacity in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-But-2-enylisoindole-1,3-dione include other isoindole-1,3-dione derivatives such as N-isoindoline-1,3-dione . These compounds share a common isoindoline nucleus and carbonyl groups at positions 1 and 3 .

Uniqueness: What sets this compound apart from other similar compounds is its unique structural features and its broad range of applications in various fields . Its ability to form multifunctionalized tricyclic isoindole-1,3-diones with complex structures makes it particularly valuable in chemical production and clinical medicine .

Properties

CAS No. |

67393-58-2 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-but-2-enylisoindole-1,3-dione |

InChI |

InChI=1S/C12H11NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h2-7H,8H2,1H3 |

InChI Key |

PMUYLAJCELXRCO-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCN1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)